molecular formula C22H20ClN3O4S B1681515 8-Chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide CAS No. 146032-79-3

8-Chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide

Katalognummer B1681515
CAS-Nummer: 146032-79-3
Molekulargewicht: 457.9 g/mol
InChI-Schlüssel: CQBVTZDISUKDSX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dibenzo[b,f][1,4]oxazepines are a class of compounds that possess an array of pharmacological activities and are of growing pharmaceutical interest . They have been reported as ligands for various receptors such as H1R, H4R, and 5-HT2AR .


Synthesis Analysis

Dibenzo[b,f][1,4]oxazepine derivatives can be synthesized using various methods. Some of the reported methods include cyclocondensation with two precursors exemplified by substituted 2-aminophenols and substituted 2-halobenzaldehydes . Other methods include copper catalysis, 1,3-dipolar cycloaddition, domino elimination-rearrangement-addition sequence, and an Ugi four-component reaction followed by an intramolecular O-arylation .


Molecular Structure Analysis

Molecular dynamic studies suggest that the tricyclic core of the compounds is bound in a similar mode into the binding pocket, as described for doxepine in the hH1R crystal structure . Docking studies of all oxepine derivatives at the hH1R indicate that the oxygen and the position of the chlorine in the tricyclic core determines if the R- or the S-enantiomer is the eutomer .

Wissenschaftliche Forschungsanwendungen

Antagonistic Properties and Analogs Synthesis

8-Chlorodibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid, also mentioned in a similar context as SC-51089, is identified as a functional antagonist of PGE2 selective for the EP1 receptor subtype. It demonstrates antinociceptive activity. Various analogs of SC-51089, particularly where the diacylhydrazine moiety is replaced with 2,4-disubstituted-oxazoles and thiazoles, have been synthesized and described, indicating a focus on developing potent antagonists with potential medicinal applications (Hallinan et al., 2001).

Synthetic Processes and Derivatives

The chemical's robust synthetic adaptability is demonstrated through various studies focusing on its derivatives. For instance, the process of synthesizing 5H-Dibenzo(b,f)azepine-5-carboxylic acid derivatives from 5H-Dibenzo(b,f) azepine-5-carbonyl chloride is well documented. These studies provide insights into the compound's reactivity and utility in synthesizing structurally complex and potentially bioactive molecules (Bhatt & Patel, 2005, 2006).

Pharmacological Interests

Dibenz[b,f][1,4]oxazepine (DBO) derivatives, related to the mentioned compound, hold significant pharmacological interest due to their array of activities. Recent advancements in the synthesis of DBO and its derivatives have been a focal point in pharmaceutical research, indicating the chemical's relevance in drug development and therapeutic applications (Zaware & Ohlmeyer, 2015).

Safety And Hazards

Dibenzo[b,f][1,4]oxazepine is a lachrymatory agent (LA), exerting its effects through activation of the TRPA1 channel . It is a suspected carcinogen and is toxic, but less so than CS gas (2-chlorobenzalmalononitrile), by ingestion and exposure .

Zukünftige Richtungen

The future directions for research on dibenzo[b,f][1,4]oxazepines could include the development of new synthetic protocols to construct dibenzo[b,f][1,4]oxazepine derivatives of pharmacological interest . Further studies on the pharmacological activities of these compounds could also be beneficial.

Eigenschaften

IUPAC Name

3-chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O4S/c23-16-7-8-20-18(12-16)26(13-15-4-1-2-6-19(15)30-20)22(28)25-24-21(27)9-11-31-14-17-5-3-10-29-17/h1-8,10,12H,9,11,13-14H2,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBVTZDISUKDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2OC3=C(N1C(=O)NNC(=O)CCSCC4=CC=CO4)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433022
Record name 3-Chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide

CAS RN

146032-79-3
Record name 3-Chloro-N'-[3-(furan-2-ylmethylsulfanyl)propanoyl]-6H-benzo[b][1,4]benzoxazepine-5-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

8-chlorodibenz[b,f][1,41oxazepine-10(11H)-carboxylic acid, 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide (13) was prepared in the manner 8-chlorodibenz[b,f]oxazepine-10(11H)-carboxylic acid, 2-[1-oxo-3-(2-pyridinyl)propyl]hydrazide (6) was prepared, as described above in Example 6, from 3-[(2-furanylmethyl)thio]propanoic acid, hydrazide (12), prepared as described above in Example 12, and 8-chlorodibenz[b,f][1,4]-oxazepine-10(11H)-carbonyl chloride (2), prepared as described above in Example 2, on a 10 mmol scale. The yield was quantitative. Analysis calculated for C22H20N3O4SCl (M.W. 457.94): C, 57.70; H, 4.40; N, 9.18; Cl, 7.74; S, 7.00. Found: C, 57.59; H, 4.36; N, 9.01; Cl, 7.95; S, 7.07.
Name
8-chlorodibenz[b,f]oxazepine-10(11H)-carboxylic acid, 2-[1-oxo-3-(2-pyridinyl)propyl]hydrazide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
8-chlorodibenz[b,f][1,4]-oxazepine-10(11H)-carbonyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide
Reactant of Route 2
Reactant of Route 2
8-Chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide
Reactant of Route 3
Reactant of Route 3
8-Chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide
Reactant of Route 4
Reactant of Route 4
8-Chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide
Reactant of Route 5
Reactant of Route 5
8-Chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide

Citations

For This Compound
2
Citations
EA Hallinan, A Stapelfeld, MA Savage… - Bioorganic & Medicinal …, 1994 - Elsevier
E. Ann Hallinan,* Awilda Stapelfeld, Michael A. Savage, Melvin Reichman Department of Chemistry Searle 4901 Searle Parkway Skoki Page 1 Prim&d in Grut Britain. AU righ mad o%o-894m s4.mw 0960-894X(93)EOllS-H E. Ann Hallinan,* Awilda Stapelfeld, Michael A. Savage, Melvin Reichman Department of Chemistry Searle 4901 Searle Parkway Skokie, Illinois 60077 SC-51322 is the most potent PGEa antagonist (PAZ = 8.1) and analgesic @Wo = 0.9 mgkg) that has been seen in this series of N-subetituted dibenxoxaxepines. Prostaglandin E2 (PGE2) …
Number of citations: 77 www.sciencedirect.com
H EA - Bioorg Med Chem Lett., 1994 - cir.nii.ac.jp
8-Chlorodibenz[B,F][1,4]oxazepine-10(11H)-carboxylic acid, 2-[3-[2-(furanylmethyl)thio]-1-oxopropyl]hydrazide (SC-51322) : a potent PGE_2 antagonist and analgesic | CiNii Research CiNii 国立情報学 研究所 学術情報ナビゲータ[サイニィ] 論文・データをさがす 大学図書館の本をさがす 日本の博士 論文をさがす English 検索 タイトル 人物/団体名 所属機関 ISSN DOI 期間 ~ 本文リンク 本文リンク あり データソース JaLC IRDB Crossref DataCite NDL NDL-Digital RUDA JDCat NINJAL CiNii Articles CiNii Books CiNii Dissertations DBpedia Nikkei BP KAKEN Integbio 公共データ …
Number of citations: 0 cir.nii.ac.jp

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.